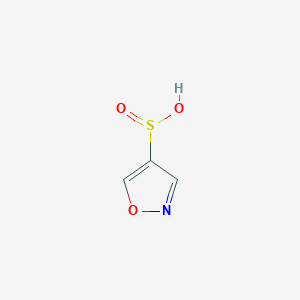
3-(2-Fluorophenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)oxetane is a heterocyclic organic compound characterized by a four-membered oxetane ring with a fluorophenyl substituent at the third position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which include high polarity, low molecular weight, and marked three-dimensionality. These features make it a valuable motif in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-fluorophenyl-substituted alcohols using strong bases or acids as catalysts. Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Fluorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can open the oxetane ring, leading to the formation of diols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Lactones.
Reduction: Diols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)oxetane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Medicine: Explored for its role in the development of novel pharmaceuticals, particularly in oncology and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)oxetane in biological systems involves its interaction with specific molecular targets. The oxetane ring can act as a bioisostere, mimicking the behavior of other functional groups and modulating the activity of enzymes and receptors. This interaction can lead to changes in the metabolic stability, solubility, and overall efficacy of the compound .
Comparación Con Compuestos Similares
- 3-(2-Chlorophenyl)oxetane
- 3-(2-Bromophenyl)oxetane
- 3-(2-Methylphenyl)oxetane
Comparison: 3-(2-Fluorophenyl)oxetane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity compared to its chloro, bromo, and methyl analogs .
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)oxetane |
InChI |
InChI=1S/C9H9FO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2 |
Clave InChI |
RSDDBCWPWYDSTB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)





![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)



